Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.27898 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. Azetidines are notable for their strained ring systems, which impart unique reactivity and stability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and provide good yields under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Known for its role as a proline analog in protein synthesis.
3-Azetidinecarboxylic acid: Used in the study of glycine receptors and as a building block in organic synthesis.
Uniqueness: Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is unique due to its benzyl and hydroxyethyl substituents, which impart distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for forming diverse chemical derivatives .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO3/c15-7-6-12-8-14(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
InChI Key |
CGLBOSVYQUTAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
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